molecular formula C7H12O3 B013720 Methyl 6-oxohexanoate CAS No. 6654-36-0

Methyl 6-oxohexanoate

Cat. No. B013720
CAS RN: 6654-36-0
M. Wt: 144.17 g/mol
InChI Key: FDNFXHCDOASWAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 6-oxohexanoate can be synthesized through several methods. One approach involves the ozonolytic cleavage of cyclohexene to terminally differentiated products, including Methyl 6-oxohexanoate (Claus & Schreiber, 2003). Another method is described through a simple route using 2-cyclohexen-1-one, employing Schreiber's unsymmetrical ozonolysis protocol (Hayes & Wallace, 1990).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 6-oxohexanoate has been elucidated through various spectroscopic methods including NMR, FT-IR, MS, and X-ray crystallography. These studies provide insights into the molecular configuration and confirm the structural integrity of synthesized compounds (Barakat et al., 2015).

Chemical Reactions and Properties

Methyl 6-oxohexanoate participates in various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, its use in unexpected Dieckmann condensation reactions showcases its potential in synthesizing complex molecules with anti-inflammatory properties and as intermediates for studying lipid bilayers in biological membranes (Balo et al., 2000).

Physical Properties Analysis

While specific studies on the physical properties of Methyl 6-oxohexanoate itself are limited, the physical properties of similar compounds provide valuable insights. These studies include investigations on solubility, melting point, boiling point, and other thermodynamic properties, which are crucial for understanding the behavior of Methyl 6-oxohexanoate in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of Methyl 6-oxohexanoate, such as reactivity with other chemical groups, stability under different conditions, and its role in catalysis, have been explored to some extent. For instance, its oxidation reactions catalyzed by vanadium-containing heteropolyanions offer a glimpse into its reactivity and potential applications in synthesis and industry (Atlamsani et al., 1993).

Scientific Research Applications

  • Leukotriene Synthesis

    Methyl 5S-(benzoyloxy)-6-oxohexanoate 2, a derivative of Methyl 6-oxohexanoate, serves as a key intermediate in leukotriene synthesis. It can be synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis method (Hayes & Wallace, 1990).

  • Asymmetric Hydrogenation

    The asymmetric hydrogenation of methyl 3,5-dioxohexanoate into various derivatives is used for efficient synthesis of (S)-6-methyl-5,6-dihydro-2-pyrone, a compound with high enantiomeric purity, using ruthenium catalysts (Blandin, Carpentier, & Mortreux, 1999).

  • Biotin (Vitamin H) Synthesis

    A novel method involves synthesizing biotin from 6-(5-methyl-4-imidazolin-4-yl)-6-oxohexanoic acid esters, crucial in biotin synthesis (Zav'yalov et al., 2006).

  • Pharmaceutical and Nutraceutical Applications

    The synthesis of deuterated methyl 6,9,12-octadecatrienoate and its isomers, derived from Methyl 6-oxohexanoate, has applications in pharmaceuticals and nutraceuticals (Rakoff, 1984).

  • Anticonvulsant Activity

    Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, another derivative, shows promise as a safer alternative for treating epilepsy (Scott et al., 1993).

  • Prostanoid Synthesis

    Methyl 7-Oxoheptanoate, prepared from cycloheptanone, acts as a key intermediate for prostanoid synthesis (Ballini & Petrini, 1984).

  • Synthesis of Cyclic Ketones

    Palladium-catalyzed cyclization of methyl 3-oxo-8-phenoxy-6-octenoate yields compounds like 2-carbomethoxy-3-vinylcyclopentanone, which are useful for synthesizing methyl dihydrojasmonate (Tsuji et al., 1980).

  • Fragmentation Mechanisms Study

    The study of small oxocarboxylic acids, like 5-oxohexanoic acid and 6-oxoheptanoic acid, reveals unique fragmentation behaviors useful in mass spectrometric characterization (Kanawati et al., 2007).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Hazard Statements : It may cause skin and eye irritation.

  • Storage : Store in a freezer at temperatures below -20°C under an inert atmosphere.


Future Directions

Future research could explore:



  • Biological Activity : Investigate any potential biological effects or applications.

  • Green Synthesis : Develop more sustainable and efficient synthetic methods.

  • Industrial Applications : Explore industrial uses beyond chemical synthesis.


properties

IUPAC Name

methyl 6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNFXHCDOASWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216723
Record name Methyl 5-formylvalerate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxohexanoate

CAS RN

6654-36-0
Record name Methyl 6-oxohexanoate
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Record name Methyl 5-formylvalerate
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Record name Methyl 5-formylvalerate
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Record name Methyl 6-oxohexanoate
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Synthesis routes and methods I

Procedure details

The foregoing crude product was dissolved in CH2Cl2 (300 mL). Sodium acetate (2.6 g, 32 mmol) and PCC (32.7 g, 50 mmol) was added. After being stirred at room temperature for 2 h, ether (2000 mL) was added, the reaction mixture was filtered through Florisil, and the filtrate was concentrated. The residue was distilled at reduced pressure (80–84° C. at 0.2 mmHg) to give 6-oxo-hexanoic acid methyl ester (8.58 g, 60%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 9.72 (1H, t, J=1.5 Hz), 3.62 (3H, s), 2.43 (2H, m), 2.29 (2H, m), 1.62 (4H, m); 13C NMR (75 MHz, CDCl3) δ 201.99, 173.64, 51.73, 43.66, 33.88, 24.53, 21.69.
[Compound]
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crude product
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2.6 g
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32.7 g
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2000 mL
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Synthesis routes and methods II

Procedure details

After the reaction, MeOH was recovered, following by the same treatment as above to give 9.47 g. of crude 6,6-dimethoxycaproic acid methyl ester. Then, a 10 wt.% aqueous hydrochloric acid solution was added to this crude product, followed by stirring for 6 hours at room temperature. The reaction mixture was treated by usual method to give crude products. Pure 3.20 g. of 5-carbomethoxy-1-pentanal was obtained by column chromatography.
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crude product
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Synthesis routes and methods III

Procedure details

Pyridinium chlorochromate (16.27 g, 75.48 mM) was dissolved in dichloromethane (140 ml), and a solution of methyl 6-hydroxy-hexanoate (10.03 g, 68.61 mM) obtained in Preparation Example 3-1 dissolved in dichloromethane (20 ml) was added dropwise thereto for 30 min. The resulting mixture was stirred at 25˜30° C. for 2 hrs. After the completion of reaction, the reaction mixture was diluted with ethyl ether, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/4) to obtain 5.77 g of the title compound (yield 59%).
Name
ethyl acetate n-hexane
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-oxohexanoate
Reactant of Route 2
Methyl 6-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Methyl 6-oxohexanoate
Reactant of Route 4
Methyl 6-oxohexanoate
Reactant of Route 5
Methyl 6-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 6-oxohexanoate

Citations

For This Compound
136
Citations
RE Claus, SL Schreiber - Organic Syntheses, 2003 - Wiley Online Library
… Ozonolytic cleavage of cyclohexene to terminally differentiated products: Methyl 6‐oxohexanoate, 6,6‐dimethoxyhexanal, methyl 6,6‐… product: methyl 6‐oxohexanoate …
H Rakoff - Chemistry and physics of lipids, 1984 - Elsevier
… manner by the Wittig reaction between methyl 6-oxohexanoate and the dioxanylphosphonium salt. The saturated … In our synthesis, methyl 6-oxohexanoate, 1, is converted via two Wittig …
H Rakoff - Lipids, 1990 - Wiley Online Library
… gave methyl 6-oxohexanoate in 80% yield (5). To elongate the chain, [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphonium bromide was condensed with methyl 6-oxohexanoate in a Wittig …
H Rakoff - Journal of Labelled Compounds and …, 1986 - Wiley Online Library
… This scaeme also shows another reagent common to the synthesis of both sets of compounds, namely methyl 6-oxohexanoate (1). This compound was obtained, through the aldehyde …
A Atlamsani, JM Bregeault, M Ziyad - The Journal of Organic …, 1993 - ACS Publications
… Both 6 and methyl 6-oxohexanoate yield 7-9 upon oxidation (entries 15 and 16). We propose … Parlier for the synthesis of methyl 6-oxohexanoate, for NMR facilities,and to reviewers for …
Number of citations: 78 0-pubs-acs-org.brum.beds.ac.uk
LW Rotherham, JE Semple - The Journal of Organic Chemistry, 1998 - ACS Publications
… Methyl 6-oxohexanoate 4 was prepared from cyclohexanone enol acetate 3 via a tandem ozonolysis, methanolysis, hydrolysis process. Subsequent olefination and olefin isomerization …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
JF DAVEY, PW TRUDGILL - European journal of biochemistry, 1977 - Wiley Online Library
… cis-Cyclohexan-l,2-diol trans-Cyclohexan-I ,2-diol 2-Hydroxycyclohexan-1-one Cyclohexan-I ,2-dione (mono-enol) Methyl 6-hydroxyhexanoate Methyl 6-oxohexanoate Dimethyl …
D Fabritius, HJ Schäfer, A Steinbüchel - Applied microbiology and …, 1997 - Springer
… methyl 6-oxohexanoate and methyl 3-hydroxy-9-oxononanoate. Ozonolysis of 2b yielded methyl 9-oxononaoate and methyl 6-oxohexanoate. The result of the ozonolysis for compound …
PI Plooard, JE Guillet - Macromolecules, 1972 - ACS Publications
… Methyl 6-oxohexanoate … peak at the predicted position for methyl 6-oxohexanoate. Apparently all of the acyl radicals decarbonylated, as was observed with DMKP. …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
S Hiroto, A Osuka - The Journal of organic chemistry, 2005 - ACS Publications
… We chose methyl 6-oxohexanoate as a starting aldehyde that was synthesized very easily … different dipyrromethanes, DM1 and DM3, and methyl 6-oxohexanoate. Oxidation of Zn-7 with …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk

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